5-Aminotetrazol-Monohydrat

Übersicht

Beschreibung

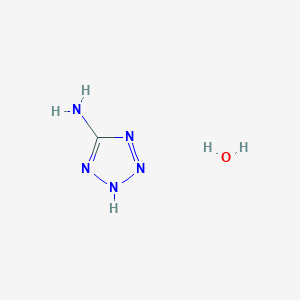

1H-Tetrazol-5-amine hydrate is an organic compound with the molecular formula CH5N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is used in various chemical reactions and applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

5-Aminotetrazole monohydrate is primarily utilized as a reagent in condensation reactions to synthesize pyrimidines and other heterocyclic compounds. Its ability to act as a synthon in multicomponent reactions enhances its utility in organic synthesis .

Table 1: Synthetic Applications of 5-Aminotetrazole Monohydrate

Pharmacological Applications

Research has demonstrated that 5-Aminotetrazole monohydrate exhibits low toxicity levels, making it suitable for various biological applications. In toxicity studies, it was found that the No Observed Adverse Effect Level (NOAEL) was 623 mg/kg/day in rats, indicating its potential safety for use in pharmaceuticals .

Case Study: Toxicity Evaluation

In a study assessing the acute and sub-acute toxicity of 5-Aminotetrazole, no significant adverse effects were observed at high doses. This positions the compound as a candidate for further pharmacological development, particularly in formulations requiring energetic materials without high toxicity risks .

Material Science Applications

The high nitrogen content (approximately 80%) of 5-Aminotetrazole monohydrate makes it an attractive candidate for applications in gas-generating systems such as airbags and blowing agents. Its decomposition leads to the generation of nitrogen gas, which is beneficial in these applications .

Table 2: Material Science Applications of 5-Aminotetrazole Monohydrate

| Application | Description |

|---|---|

| Gas Generating Systems | Utilized in airbags due to nitrogen generation upon decomposition . |

| Blowing Agents | Employed in foaming agents for various materials . |

Energetic Materials Research

5-Aminotetrazole has been investigated as a replacement for perchlorate in propellants. Its formulation with nitrates provides an alternative that may reduce environmental impact while maintaining performance standards .

Case Study: Propellant Formulation

Research indicated that substituting perchlorate with 5-Aminotetrazole and nitrates resulted in comparable performance metrics for propellants, highlighting its potential as a safer alternative in energetic formulations .

Wirkmechanismus

. . The primary targets of this compound are not explicitly mentioned in the available literature.

Mode of Action

It is known that the compound has found applications in heterocyclic chemistry, particularly as a synthon for some multicomponent reactions . The N-4 is basic as indicated by its binding to metal halides .

Biochemical Pathways

It is known that the compound is used in condensation reactions to form pyrimidines .

Pharmacokinetics

It is soluble in water and ethanol , which may influence its bioavailability.

Result of Action

It has been widely investigated for gas-generating systems, such as airbags and blowing agents .

Action Environment

It is known that the compound is a white solid that can be obtained both in anhydrous and hydrated forms . The hydrogen bonding pattern in the hydrate supports the assignment of NH being adjacent to carbon in the ring .

Biochemische Analyse

Biochemical Properties

It is known to be a useful reagent in condensation reactions to form, for example, pyrimidines

Molecular Mechanism

The decomposition of 5-Aminotetrazole to HN3 and NH2CN has been investigated . Reactant, products, and transition state were optimized with MP2 and B3LYP methods using 6–311G** and aug-cc-pVDZ basis sets .

Temporal Effects in Laboratory Settings

It is known that the compound is prone to decomposition to nitrogen gas (N2) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-amine hydrate can be synthesized through several methods. One common method involves the reaction of cyanamide with hydrazoic acid, which produces 5-aminotetrazole. This reaction can be carried out in the presence of a catalyst to improve yield and efficiency .

Industrial Production Methods: In industrial settings, 5-Aminotetrazole monohydrate is often produced using a one-pot synthesis method. This involves treating cyanamide with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Tetrazol-5-amine hydrate undergoes various chemical reactions, including:

Condensation Reactions: It is used as a reagent in condensation reactions to form pyrimidines.

Cyclization Reactions: It can participate in cyclization reactions with azides and amines to form tetrazole derivatives.

Common Reagents and Conditions:

Microwave Irradiation: This method is used to facilitate reactions involving 5-Aminotetrazole monohydrate, often in the presence of an acidic medium.

Major Products:

Pyrimidines: Formed through condensation reactions.

Tetrazole Derivatives: Produced through cyclization reactions.

Vergleich Mit ähnlichen Verbindungen

1H-Tetrazol-5-amine hydrate can be compared with other similar compounds, such as:

5-Aminotetrazole: This compound has a similar structure and is used in similar applications.

Bis(1H-tetrazol-5-yl)amine: Known for its high nitrogen content and used in the defense industry.

Uniqueness: 1H-Tetrazol-5-amine hydrate is unique due to its high nitrogen content and versatility in various chemical reactions. Its ability to form stable compounds and participate in diverse reactions makes it valuable in both research and industrial applications .

Biologische Aktivität

5-Aminotetrazole monohydrate (5-AT) is a high-nitrogen compound with significant applications in both energetic materials and biological research. Its chemical formula is HN₄CNH₂·H₂O, and it is recognized for its potential as a precursor in various chemical syntheses, particularly in the field of propellant formulations. This article reviews the biological activity of 5-AT, emphasizing its toxicity, mutagenicity, and potential therapeutic applications based on diverse research findings.

5-Aminotetrazole is characterized by a planar molecular structure that facilitates hydrogen bonding. The compound can exist in both anhydrous and hydrated forms, with the monohydrate form being more stable under certain conditions. The nitrogen content in 5-AT is notably high at approximately 80%, which contributes to its energetic properties and makes it suitable for applications in gas-generating systems like airbags .

Acute and Sub-Acute Toxicity

A comprehensive study evaluated the acute toxicity of 5-AT using various animal models. The results indicated that the oral LD₅₀ for rats was greater than 2000 mg/kg, suggesting low acute toxicity. In a 14-day sub-acute study, no adverse effects were observed at doses up to 623 mg/kg/day, establishing a No Observed Adverse Effect Level (NOAEL) for this compound .

| Study Parameter | Result |

|---|---|

| Acute Oral LD₅₀ | >2000 mg/kg |

| Sub-Acute NOAEL | 623 mg/kg/day |

| Clinical Signs | None observed |

In addition to mammalian models, aquatic toxicity was assessed using Aliivibrio fischeri, where a concentration of 28.8 mg/L over 15 minutes did not show significant harmful effects .

Mutagenicity Testing

The Ames test was employed to evaluate the mutagenic potential of 5-AT. The compound did not significantly inhibit bacterial growth or induce mutations in strains of Salmonella typhimurium and Escherichia coli, indicating a low potential for mutagenicity under the tested conditions .

Research has suggested that the mechanism of action for 5-AT may involve its interaction with various biological pathways. Notably, the sodium/iodide symporter (NIS) assay indicated that 5-AT does not inhibit iodine uptake in thyroid cells, which is crucial for thyroid hormone synthesis . This finding suggests that while 5-AT may interact with biological systems, it does not disrupt critical endocrine functions at tested concentrations.

Applications in Energetics

Beyond its biological implications, 5-AT has garnered attention for its role in the development of energetic materials. Modifications to its structure have been explored to enhance performance characteristics such as density and stability. For example, functionalization with nitro groups has been investigated; however, this often leads to decreased stability .

Case Studies and Research Findings

- Energetic Performance : A study demonstrated that introducing dinitropyrazole groups to 5-AT could enhance its density and performance metrics significantly compared to unmodified compounds .

- Toxicological Comparisons : Comparative studies have shown that 5-AT exhibits lower toxicity profiles than traditional energetic compounds like perchlorate, making it a candidate for safer alternatives in propellant formulations .

- Biological Interactions : Investigations into the pharmacokinetics of 5-AT reveal its rapid absorption and distribution in biological systems, although further studies are needed to fully understand its metabolic pathways and long-term effects on human health.

Eigenschaften

IUPAC Name |

2H-tetrazol-5-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSMPWHQUPKRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480656 | |

| Record name | 2H-Tetrazol-5-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15454-54-3 | |

| Record name | 2H-Tetrazol-5-amine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15454-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazol-5-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.